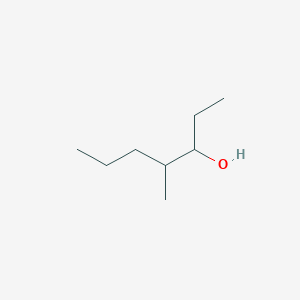

4-Methyl-3-heptanol

Descripción general

Descripción

4-Methyl-3-heptanol (C₈H₁₈O) is a branched-chain secondary alcohol with a molecular weight of 130.23 g/mol . It is a chiral compound with four stereoisomers: (3S,4S)-, (3S,4R)-, (3R,4S)-, and (3R,4R)-configurations . This compound is best known for its role as a key component in insect pheromones. For example, it is the main aggregation pheromone of Scolytus amygdali bark beetles, where stereoisomeric purity critically determines biological activity . Synthetic routes for its stereoisomers include asymmetric epoxidation, boronic ester methodologies, and multi-enzymatic cascades, with yields ranging from 17.6% to high-purity stereoisomers .

Physicochemical properties include a density of 0.83 g/cm³, boiling point of 98–99°C (75 mmHg), and solubility in organic solvents like ethanol and ether . Its hydroxyl group at the non-terminal position on the alkyl chain reduces hydrogen-bonded chain formation compared to primary alcohols, impacting its dielectric relaxation behavior .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Methyl-3-heptanol can be synthesized through several methods. One common approach involves the Grignard reaction, where propanal reacts with 2-bromopentane in the presence of magnesium to form the desired alcohol . The reaction conditions typically include anhydrous ether as a solvent and a controlled temperature to ensure the formation of the Grignard reagent.

Industrial Production Methods: In industrial settings, this compound is produced through catalytic hydrogenation of 4-Methyl-3-heptanone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to reduce the ketone to the corresponding alcohol.

Types of Reactions:

Oxidation: this compound can be oxidized to form 4-Methyl-3-heptanone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can undergo reduction reactions, although it is less common due to its already reduced state as an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride, forming 4-Methyl-3-heptyl chloride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)

Major Products Formed:

Oxidation: 4-Methyl-3-heptanone

Substitution: 4-Methyl-3-heptyl chloride

Aplicaciones Científicas De Investigación

Entomological Applications

One of the most notable applications of 4-methyl-3-heptanol is in entomology, specifically as a component of insect pheromones. It has been identified as a major component in the aggregation pheromone of the almond bark beetle (Scolytus amygdali). Field tests have shown that specific stereoisomers attract beetles effectively when combined with other pheromone components, while others can act as inhibitors .

Table 2: Pheromone Activity of Stereoisomers

| Stereoisomer | Activity Type | Target Species |

|---|---|---|

| (3S,4S)-4-Methyl-3-heptanol | Attractant | Scolytus amygdali |

| (3R,4S)-4-Methyl-3-heptanol | Inhibitory | Various beetle species |

| (3R,4R)-4-Methyl-3-heptanol | Inhibitory | Various beetle species |

Potential Pharmacological Uses

Emerging research has indicated that compounds like this compound may possess pharmacological properties. Studies on plant extracts containing this compound suggest potential anti-inflammatory and antioxidant effects . However, further research is required to fully understand its therapeutic potential and mechanisms of action.

Case Study 1: Insect Behavior Modification

A study demonstrated that the application of (3S,4S)-4-methyl-3-heptanol in field conditions significantly increased the attraction of Scolytus amygdali, suggesting its utility in pest management strategies. This study involved comprehensive bioassays to determine the effectiveness of various stereoisomers in attracting beetles under natural conditions .

Case Study 2: Phytochemical Evaluation

Research involving Curtisia dentata highlighted the isolation of this compound among other compounds. The study evaluated its potential health benefits and toxicity profiles, revealing insights into how this compound might contribute to the medicinal properties attributed to the plant .

Mecanismo De Acción

The mechanism of action of 4-Methyl-3-heptanol primarily involves its interaction with biological membranes and enzymes. As an alcohol, it can form hydrogen bonds with proteins and lipids, affecting their structure and function. In insects, it acts as a pheromone by binding to specific olfactory receptors, triggering behavioral responses.

Comparación Con Compuestos Similares

4-Methyl-3-Heptanone

- Structural Difference : Replaces the hydroxyl group with a ketone, resulting in a lower molecular weight (C₈H₁₆O, 128.21 g/mol) .

- Functional Role: Acts as an alarm pheromone in ants (Ooceraea biroi), often blended with 4-methyl-3-heptanol (9:1 ratio) .

- Behavioral Response: 4-Methyl-3-heptanone: Immediately repulsive at high concentrations, triggering nest evacuation . this compound: Initially attractive, then repulsive, suggesting a dual role in recruitment and dispersal .

- Thermodynamic Properties: Property this compound 4-Methyl-3-Heptanone Boiling Point (°C) 98–99 (75 mmHg) 153–154 (760 mmHg) Flash Point (°C) 59 46 Dielectric Relaxation Weaker Debye-like process N/A

5-Methyl-3-Heptanol

- Structural Difference : Hydroxyl group shifted to the fifth carbon.

- Intermolecular Interactions: Forms fewer hydrogen-bonded chains than primary alcohols (e.g., 1-hexanol) but more than this compound due to positional isomerism .

- Physicochemical Impact: Exhibits stronger dielectric relaxation than this compound, indicating distinct supramolecular architectures .

2-Ethyl-1-Hexanol

- Structural Difference : Primary alcohol with a longer alkyl chain.

- Hydrogen Bonding: Forms chain-like aggregates, unlike this compound’s weaker, ring-like structures .

- Dynamic Behavior: Mixtures of 2-ethyl-1-hexanol and this compound show a transition to chain-dominated aggregates at >25% 2-ethyl-1-hexanol, altering dielectric properties .

Stereoisomers of this compound

- Biological Activity: (3S,4S)- and (3R,4S)-isomers dominate in Scolytus pheromones, with electroantennogram (EAG) thresholds ~10⁻⁶ g . (−)-threo and (−)-erythro isomers exhibit similar EAG thresholds in bark beetles but differ in SCR (single-cell recording) specificity .

- Synthetic Challenges : Asymmetric synthesis yields ~72:28 (3S,4S:3R,4S) diastereomers with 48% optical purity, necessitating advanced purification .

Other Pheromone Alcohols

- 1-Dodecanol: A primary alcohol co-emitted with this compound by Francisella tularensis pathogens. Its linear structure enables stronger hydrogen bonding, influencing VOC profiles .

- α-Cubebene: A sesquiterpene synergist with this compound in bark beetles. Requires 100× higher EAG thresholds, reflecting receptor specialization .

Actividad Biológica

4-Methyl-3-heptanol is an organic compound that has garnered attention for its biological activity, particularly in the context of insect pheromones. This compound exists in multiple stereoisomeric forms, each exhibiting distinct biological properties. This article delves into the synthesis, biological functions, and research findings related to this compound, supported by data tables and case studies.

Chemical Structure and Properties

- Chemical Formula : C₈H₁₈O

- Molecular Weight : 130.23 g/mol

- CAS Registry Number : 14979-39-6

- IUPAC Name : 4-Methylheptan-3-ol

Synthesis of Stereoisomers

The four stereoisomers of this compound can be synthesized through various methods, including enzymatic processes and chemical reduction techniques. A notable synthesis method involves the use of lipases for stereospecific transesterification, yielding high enantiomeric excess (ee) values. The following table summarizes the stereoisomers and their respective yields:

| Stereoisomer | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| (3S,4S)-4-Methyl-3-heptanol | 81% | 99% |

| (3R,4S)-4-Methyl-3-heptanol | 83% | 99% |

| (3S,4R)-4-Methyl-3-heptanol | 72% | 98% |

| (3R,4R)-4-Methyl-3-heptanol | 74% | 97% |

Pheromone Functions

This compound is primarily recognized for its role as a component of insect pheromones. Research indicates that different stereoisomers have varying effects on insect behavior:

- Aggregation Pheromone : The (3S,4S) stereoisomer has been identified as a key component of the aggregation pheromone for the almond bark beetle (Scolytus amygdali), attracting beetles effectively when combined with synergistic compounds like (3S,4S)-4-methyl-3-hexanol .

- Trail Pheromone : The (3R,4S) stereoisomer has been noted for its inhibitory effects in some contexts, serving as a trail pheromone for certain ant species .

Case Studies

-

Field Tests with Bark Beetles :

In field tests conducted to evaluate the attractiveness of various stereoisomers to Scolytus amygdali, only the (3S,4S) form was effective in attracting beetles when used alongside specific synergists. Other forms displayed either reduced attractiveness or inhibitory effects . -

Ant Behavior Studies :

Research comparing the responses of different ant species to the enantiomers of this compound revealed significant differences in behavioral responses. The S-(+)-enantiomer was found to be approximately 100 times more active than its counterpart in eliciting alarm responses in Atta texana ants .

The biological activity of this compound is largely attributed to its interaction with specific receptors in insects that are tuned to detect pheromonal cues. The precise mechanisms involve binding to olfactory receptors that trigger behavioral changes such as attraction or repulsion.

Q & A

Basic Research Questions

Q. What are the primary methods for synthesizing 4-methyl-3-heptanol in laboratory settings?

Answer: this compound can be synthesized via stereoselective methods such as the Matteson homologation. For example, asymmetric synthesis using boronic esters allows sequential double stereodifferentiation, yielding high-purity stereoisomers . Key steps include controlling reaction conditions (e.g., temperature, catalysts) to optimize enantiomeric excess. The use of chiral auxiliaries or enzymatic resolution may further refine stereochemical outcomes.

Q. How can researchers characterize this compound using spectroscopic techniques?

Answer: Infrared (IR) spectroscopy is a foundational method. The compound’s IR spectrum in CCl₄ and CS₂ solvents (e.g., absorption bands at 3800–400 cm⁻¹) provides insights into hydroxyl and alkyl group vibrations . Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are also critical for structural confirmation. For instance, the molecular ion peak at m/z 130.23 in mass spectra corresponds to its molecular weight (C₈H₁₈O) .

Q. What is the biological significance of this compound in insect communication?

Answer: this compound acts as an alarm pheromone in ants (e.g., Atta species) and a semiochemical in bark beetles (e.g., Scolytus spp.). In leafcutter ants, it triggers alarm behavior and nestmate recognition, often synergizing with 4-methyl-3-heptanone . For beetles, it functions as an attractant when combined with host volatiles like α-cubebene, but high concentrations may inhibit aggregation .

Advanced Research Questions

Q. How do stereoisomers of this compound influence its bioactivity in ecological systems?

Answer: The (-)-threo and (-)-erythro stereoisomers exhibit distinct receptor-specific responses in insects. For example, Scolytus beetles show antennal sensitivity to (-)-threo-4-methyl-3-heptanol via specialized olfactory receptors, while α-cubebene requires higher thresholds for detection . Behavioral assays reveal that stereochemical purity (e.g., >95% enantiomeric excess) is critical for pheromone efficacy in field trials .

Q. What experimental strategies resolve contradictions in dose-dependent responses to this compound blends?

Answer: Dose-response curves and factorial experimental designs can disentangle synergistic vs. inhibitory effects. For instance, low-dose blends (e.g., this compound + 4-methyl-3-heptanone) attract ants, while high doses repel them, mimicking predator avoidance . Statistical tools like logistic regression (comparing single vs. separate response curves) help validate these trends .

Q. How can researchers optimize synthetic routes for this compound to minimize racemization?

Answer: Retrosynthetic analysis using databases like Reaxys or Pistachio identifies one-step pathways with minimal intermediates. For example, homologation of 3-pentanol derivatives via Grignard reagents or enzymatic catalysis (e.g., lipases) preserves stereochemical integrity . Reaction monitoring via chiral GC ensures enantiomeric purity during scale-up.

Q. Methodological Considerations

Q. What safety protocols are essential when handling this compound in the lab?

Answer: Use nitrile gloves and P95 respirators to prevent dermal/airway exposure. Work under fume hoods with spill containment measures, as the compound’s flammability (flashpoint 140°F) and undefined acute toxicity necessitate caution . Waste disposal must comply with EPA guidelines to avoid environmental release.

Q. How do host plant volatiles synergize with this compound in ecological studies?

Answer: Field experiments using fin traps show that α-cubebene (from elm trees) enhances Scolytus beetle attraction to this compound. Testing ratios (e.g., 1:10 cubebene:heptanol) and release rates (e.g., 800 µg/day) optimizes trap efficacy . GC-EAG coupling identifies receptor-specific interactions between host volatiles and pheromones .

Q. Data Contradiction Analysis

Q. Why do conflicting results arise in pheromone blend studies, and how can they be addressed?

Answer: Discrepancies often stem from variable release rates or stereochemical impurities. For example, α-multistriatin/4-methyl-3-heptanol ratios >1:5 reduce Scolytus catches due to inhibitory effects . Meta-analyses comparing studies (e.g., Blight et al. 1981 vs. 1982) highlight the need for standardized protocols in field trials .

Propiedades

IUPAC Name |

4-methylheptan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-4-6-7(3)8(9)5-2/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQICAFAUMRYLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041519 | |

| Record name | 4-Methyl-3-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14979-39-6 | |

| Record name | 4-Methyl-3-heptanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14979-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-3-heptanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014979396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-3-heptanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-3-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylheptan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.493 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYL-3-HEPTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4RU749510 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.